molecular formula C12H18N4O3 B12757173 1-(5-Hydroxyhexyl)-3-methylxanthine CAS No. 38975-29-0

1-(5-Hydroxyhexyl)-3-methylxanthine

Cat. No.: B12757173
CAS No.: 38975-29-0
M. Wt: 266.30 g/mol
InChI Key: BMMSHXKNEHRMPT-UHFFFAOYSA-N
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Description

1-(5-Hydroxyhexyl)-3-methylxanthine is a xanthine derivative known for its various applications in scientific research and industry Xanthine derivatives are compounds that have a purine base structure, which is essential in many biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hydroxyhexyl)-3-methylxanthine typically involves the reaction of 3-methylxanthine with a suitable hexylating agent. One common method includes the use of 1-bromo-5-hydroxyhexane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxyhexyl)-3-methylxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Hydroxyhexyl)-3-methylxanthine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Hydroxyhexyl)-3-methylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This elevation in cAMP can result in various physiological effects, including vasodilation and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylated hexyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

CAS No.

38975-29-0

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

1-(5-hydroxyhexyl)-3-methyl-7H-purine-2,6-dione

InChI

InChI=1S/C12H18N4O3/c1-8(17)5-3-4-6-16-11(18)9-10(14-7-13-9)15(2)12(16)19/h7-8,17H,3-6H2,1-2H3,(H,13,14)

InChI Key

BMMSHXKNEHRMPT-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C)O

Origin of Product

United States

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